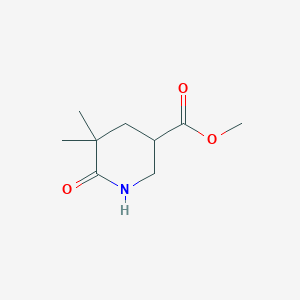

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate typically involves the reaction of 5,5-dimethyl-2,4-dioxopiperidine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The chloroacetamide moiety undergoes nucleophilic substitution, primarily at the α-carbon adjacent to the carbonyl group. This reactivity is driven by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Cl bond.

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, with nucleophiles displacing the chloride ion. Steric hindrance from the phenoxyethyl group slightly reduces reaction rates compared to simpler chloroacetamides.

Hydrolysis Reactions

Hydrolysis occurs under both acidic and basic conditions, yielding distinct products:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 8 h

-

Product : 2-(2,4-Dichlorophenoxy)ethylamine + Chloroacetic acid

Basic Hydrolysis

-

Conditions : 10% NaOH, 80°C, 5 h

-

Product : 2-(2,4-Dichlorophenoxy)ethanol + Chloride ion (quantified via ion chromatography)

-

Byproduct : CO<sub>2</sub> evolution observed due to decarboxylation.

Key Data :

-

Activation energy (E<sub>a</sub>) for basic hydrolysis: 68.5 kJ/mol (calculated via Arrhenius plot) .

-

pH-dependent kinetics show maximal degradation at pH 12.

Oxidation

-

Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>

-

Conditions : 0°C, 2 h

-

Product : 2-Chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide sulfoxide (minor) and sulfone (major)

-

Selectivity : Sulfone forms at >90% yield under excess oxidant.

Reduction

-

Reagent : LiAlH<sub>4</sub>

-

Conditions : Dry THF, 0°C → RT, 3 h

-

Product : 2-(2,4-Dichlorophenoxy)ethylamine (via reduction of the amide to amine)

Cyclization and Coupling Reactions

The compound participates in heterocycle formation and cross-coupling reactions:

Cyclization with Hydrazine

-

Conditions : Hydrazine hydrate, EtOH, reflux, 12 h

-

Product : 5-(2,4-Dichlorophenoxy)-1H-pyrazole-3-carboxamide

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C, 24 h

-

Product : 2-(Biphenyl-4-yl)-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major pathways including:

-

Dechlorination : Release of HCl gas (detected via FTIR).

-

Amide Cleavage : Formation of volatile fragments iden

科学的研究の応用

Drug Discovery

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is used as a building block in the synthesis of various pharmaceutical agents. Its structural features enable it to act as a precursor for developing enzyme inhibitors and other bioactive compounds. For example:

- Enzyme Inhibition : The compound can interact with specific enzymes by binding to their active sites, thereby inhibiting their activity through hydrogen bonding and hydrophobic interactions.

Synthesis of Complex Organic Molecules

This compound serves as a versatile scaffold in organic synthesis:

- Building Block : It is utilized in constructing more complex piperidine derivatives that are essential in medicinal chemistry . The ability to modify its structure allows researchers to explore a wide range of biological activities.

Biological Studies

This compound has been evaluated for its biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .

- Antibacterial and Antimycobacterial Activity : Research indicates that certain derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against resistant strains .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the cytotoxicity of various piperidine derivatives, including this compound, researchers performed MTT assays on human RPMI 8226 cells. The results indicated that certain derivatives showed promising IC50 values, demonstrating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 90 ± 8 | RPMI 8226 |

| Compound B | 189 ± 17 | RPMI 8226 |

Case Study 2: Antibacterial Activity Against Mycobacterium tuberculosis

Another study focused on the antibacterial efficacy of this compound derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were determined using the Microplate Alamar Blue Assay, revealing effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.66 | Mycobacterium tuberculosis |

| Derivative B | 0.79 | Mycobacterium tuberculosis |

作用機序

The mechanism of action of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

類似化合物との比較

Similar Compounds

Methyl 6-oxopiperidine-3-carboxylate: Similar structure but lacks the dimethyl groups at the 5-position.

5,5-Dimethyl-2,4-dioxopiperidine: Precursor in the synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate.

Uniqueness

This compound is unique due to the presence of the dimethyl groups, which confer increased steric hindrance and stability. This makes it a more robust scaffold for synthetic applications compared to its analogs .

生物活性

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is a compound of significant interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug discovery.

This compound is characterized by its piperidine ring structure with notable substituents that enhance its steric properties. It serves as a versatile building block for the synthesis of various organic molecules. The compound can be synthesized through several methods, including Dieckmann condensation reactions using activated sodium hydride in dimethyl sulfoxide (DMSO) .

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. The interactions are facilitated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This mechanism is crucial in the context of drug development, particularly for designing enzyme inhibitors.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer types . These compounds induce apoptosis in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives have moderate activity against both Gram-positive and Gram-negative bacteria, with some showing selective action against pathogenic strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds have been reported to be as low as 0.125 µg/mL against certain strains, indicating potent activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

- Antiproliferative Effects : A study demonstrated that specific derivatives caused significant accumulation of cells in the G2/M phase and apoptosis in K562 cells at IC50 values around 0.70 μM .

- Antimicrobial Screening : Another investigation revealed that certain derivatives exhibited strong antifungal activity against Candida species and selective inhibition of Gram-positive bacteria like Micrococcus luteus .

- Molecular Docking Studies : Computational studies have shown that these compounds effectively bind to target proteins involved in cancer cell proliferation and microbial resistance mechanisms, providing insights into their potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| Methyl 6-oxopiperidine-3-carboxylate | Similar | Moderate antiproliferative | Not specified |

| 5,5-Dimethyl-2,4-dioxopiperidine | Precursor | Low antimicrobial | Not specified |

| Methyl 5-methyl-7-(substituted) | Different substituents | High antimicrobial | <0.21 |

This table illustrates the distinct biological activities associated with structurally similar compounds, highlighting the unique efficacy of this compound.

特性

IUPAC Name |

methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRXAIHABNSXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。